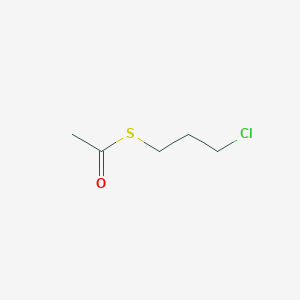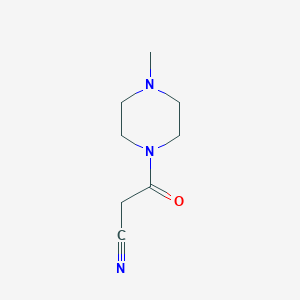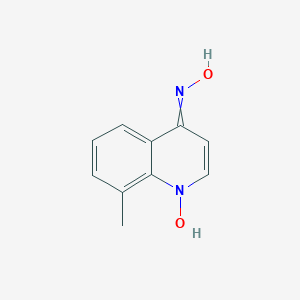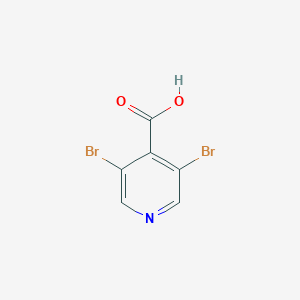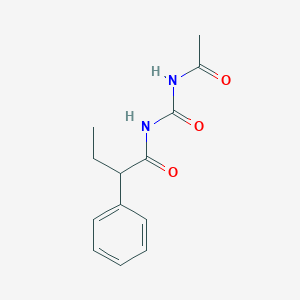
Acetylpheneturide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylpheneturide is a chemical compound that belongs to the class of anticonvulsant drugs. It is a derivative of pheneturide and is used in the treatment of epilepsy. Acetylpheneturide has been in use since the 1950s and has been found to be effective in controlling seizures.
Applications De Recherche Scientifique
Biological Effects and Applications
Recent studies have focused on synthesizing new chemical compounds and examining their biological applications, including those similar to Acetylpheneturide. For instance, research on N-acetyl phosphoramidate compounds has delved into their kinetic inhibition parameters and anti-bacterial activity, indicating a potential for diverse biological and therapeutic uses (Gholivand et al., 2021).
Acetylcholinesterase Inhibitors and Immune System
Acetylcholinesterase inhibitors, which could be structurally related to Acetylpheneturide, have been shown to affect the immune system. These inhibitors are widely used for treating Alzheimer’s disease and myasthenia gravis, suggesting a role in modulating the immune response (Pohanka, 2014).
Lysine Acetylation and Cellular Functions
In the context of cellular biology, lysine acetylation is a critical post-translational modification influencing the activity of proteins. Acetylpheneturide, as an acetyl compound, may have relevance in this area. Acetylation affects proteins in various biological functions, showing the broad regulatory scope comparable to other major posttranslational modifications (Choudhary et al., 2009).
Neurodegenerative Diseases
N-acetylcysteine, an acetylated cysteine compound, has shown potential in neurodegenerative diseases, which might be relevant for Acetylpheneturide. It exhibits antioxidant and anti-inflammatory activities and may be helpful in therapies against Parkinson’s, Alzheimer’s, and neuropathic pain (Tardiolo et al., 2018).
Propriétés
Numéro CAS |
13402-08-9 |
|---|---|
Nom du produit |
Acetylpheneturide |
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
N-(acetylcarbamoyl)-2-phenylbutanamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-11(10-7-5-4-6-8-10)12(17)15-13(18)14-9(2)16/h4-8,11H,3H2,1-2H3,(H2,14,15,16,17,18) |
Clé InChI |
GBPZSCQLDXUGNO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
melting_point |
100.5 °C |
Autres numéros CAS |
13402-08-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




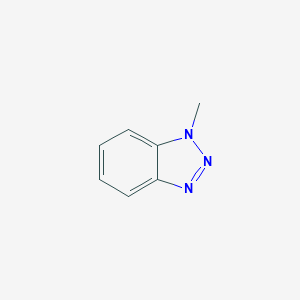
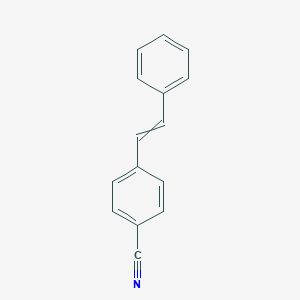
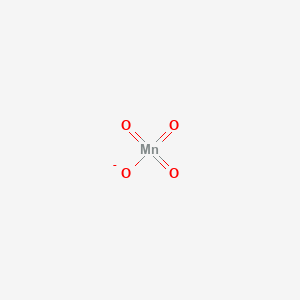
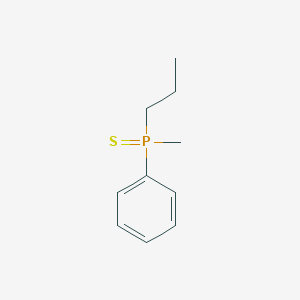
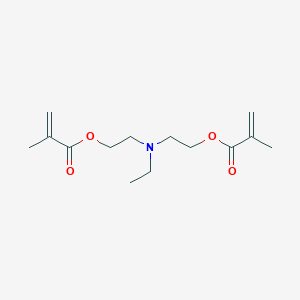
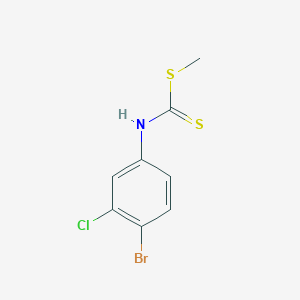
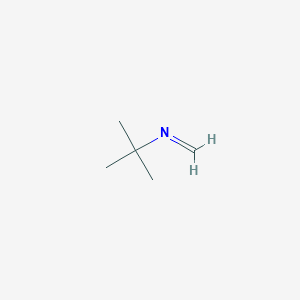
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
